Product packaging for 1-(Bromomethyl)-1-propylcyclohexane(Cat. No.:)

1-(Bromomethyl)-1-propylcyclohexane

Cat. No.: B13185230
M. Wt: 219.16 g/mol
InChI Key: YXUYPUSALAPVQB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-propylcyclohexane is a useful research compound. Its molecular formula is C10H19Br and its molecular weight is 219.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19Br B13185230 1-(Bromomethyl)-1-propylcyclohexane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19Br

Molecular Weight

219.16 g/mol

IUPAC Name

1-(bromomethyl)-1-propylcyclohexane

InChI

InChI=1S/C10H19Br/c1-2-6-10(9-11)7-4-3-5-8-10/h2-9H2,1H3

InChI Key

YXUYPUSALAPVQB-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCCC1)CBr

Origin of Product

United States

Structural Context Within Halogenated Cyclohexanes and Quaternary Carbon Systems

1-(Bromomethyl)-1-propylcyclohexane is a fascinating molecule defined by two key structural features: a halogenated cyclohexane (B81311) ring and a quaternary carbon atom. The cyclohexane moiety, with its characteristic chair and boat conformations, provides a three-dimensional scaffold that influences the molecule's reactivity and physical properties. The presence of a bromine atom, a versatile functional group in organic synthesis, categorizes it as a halogenated alkane.

The defining feature of this compound is the quaternary carbon at the C1 position of the cyclohexane ring. This carbon is bonded to four other carbon atoms: one from the propyl group, one from the bromomethyl group, and two from the cyclohexane ring itself. This arrangement creates a sterically congested environment around the reactive bromomethyl group, a factor that profoundly impacts its chemical behavior.

Synthetic Methodologies for 1 Bromomethyl 1 Propylcyclohexane and Analogous Structures

Foundational Strategies for Introducing Bromomethyl and Propyl Moieties on Cyclohexane (B81311) Scaffolds

The initial approaches to constructing 1-(Bromomethyl)-1-propylcyclohexane and similar compounds often rely on well-established, yet effective, synthetic transformations. These methods involve the stepwise introduction of the necessary propyl and bromomethyl groups onto a pre-existing cyclohexane ring.

Direct Halogenation and Alkylation Approaches on Cyclohexane Derivatives

Direct functionalization of a cyclohexane core is a primary strategy. This can involve the alkylation of a cyclohexane derivative followed by halogenation. For instance, a propyl group can be introduced onto a cyclohexane ring through various alkylation methods. One common approach is the reaction of a cyclohexyl Grignard reagent with a propyl halide.

Following the introduction of the propyl group, the next critical step is the introduction of the bromomethyl group at the same carbon atom. This is significantly more challenging due to the steric hindrance around the tertiary carbon. A potential, though often low-yielding, route could involve the radical bromination of 1-methyl-1-propylcyclohexane. However, controlling the regioselectivity of such a reaction is difficult.

A more controlled approach involves the α-alkylation and subsequent halogenation of a ketone. For example, a sulfoxonium ylide derived from a ketone can undergo a one-pot alkylation-halogenation to furnish gem-difunctionalized ketones. nih.gov While not directly applied to the target molecule in the cited literature, this principle could be adapted.

Exploitation of Precursor Compounds for Functional Group Interconversions

Functional group interconversion (FGI) is a powerful tool in organic synthesis that allows for the transformation of one functional group into another. ic.ac.ukub.edu This strategy is particularly useful when direct introduction of a desired group is problematic. For the synthesis of this compound, a common precursor would be an alcohol, such as (1-propylcyclohexyl)methanol.

This precursor alcohol can be synthesized through the reaction of a cyclohexanone (B45756) with a propyl Grignard reagent, followed by the addition of a one-carbon electrophile like formaldehyde (B43269) or a protected equivalent. Once the primary alcohol is in place, it can be converted to the corresponding bromide.

Standard methods for converting a primary alcohol to a primary alkyl bromide include treatment with reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and carbon tetrabromide (the Appel reaction). fiveable.me The choice of reagent is crucial to avoid competing elimination reactions, especially given the tertiary nature of the adjacent carbon.

PrecursorReagentProductReaction Type
(1-propylcyclohexyl)methanolPBr₃This compoundBromination
(1-propylcyclohexyl)methanolHBrThis compoundBromination
(1-propylcyclohexyl)methanolPh₃P, CBr₄This compoundAppel Reaction

Advanced Approaches for the Construction of Quaternary Carbon Centers in Cyclohexane Frameworks

The creation of all-carbon quaternary stereocenters is a significant hurdle in synthetic organic chemistry due to the inherent steric hindrance. nih.gov Advanced catalytic methods have been developed to address this challenge, offering high levels of control and efficiency.

Catalytic Asymmetric Synthesis of All-Carbon Quaternary Stereocenters within Cyclohexanes

The enantioselective synthesis of molecules with quaternary stereocenters is of paramount importance, particularly in the pharmaceutical industry. nih.gov Biocatalysis, utilizing enzymes, has emerged as a powerful tool for such transformations. For example, ene-reductases have been used for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones, which contain a quaternary stereocenter, with high enantioselectivity. acs.org Although this specific example does not produce the target molecule, the principle of enzymatic desymmetrization of a prochiral substrate demonstrates a sophisticated approach to creating such centers within a cyclohexane ring. acs.org

Transition metal catalysis also plays a crucial role. nih.gov For instance, nickel-catalyzed reactions have been developed for the formation of quaternary carbon centers by coupling tertiary alkyl electrophiles with various nucleophiles. rsc.org These methods often proceed through radical pathways, which can be advantageous in overcoming steric challenges. rsc.org

Metal-Catalyzed Cyclizations and Their Application in Quaternary Center Formation

Metal-catalyzed cyclization reactions of appropriately designed acyclic precursors provide another elegant route to cyclohexanes bearing quaternary carbon centers. nih.gov These reactions often involve the formation of a new ring and the simultaneous creation of the desired stereocenter. For example, the cycloisomerization of neopentylic epoxides, catalyzed by a strong acid in a fluorinated solvent, can lead to the formation of functionalized tetralins with vicinal all-carbon quaternary centers. acs.org This demonstrates the power of rearrangement and cyclization cascades in constructing complex cyclic systems.

Reactivity and Mechanistic Investigations of 1 Bromomethyl 1 Propylcyclohexane

Nucleophilic Substitution Reactions at the Bromomethyl Carbon

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, bromide, by a nucleophile. The structure of 1-(Bromomethyl)-1-propylcyclohexane, however, imposes significant constraints on the viability and mechanisms of these reactions.

Kinetics and Thermodynamics of Nucleophilic Substitution Processes

The kinetics of nucleophilic substitution are highly dependent on the reaction mechanism, primarily the SN1 and SN2 pathways. For this compound, both mechanisms face considerable hurdles.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a backside attack by the nucleophile, leading to a single, concerted step where the new bond forms as the old one breaks. This mechanism is notoriously sensitive to steric hindrance. chemedx.org In this compound, the quaternary carbon atom, substituted with a propyl group and integrated into a cyclohexane (B81311) ring, severely impedes the nucleophile's access to the back of the carbon-bromine bond. This steric shielding drastically increases the activation energy for the SN2 transition state. Studies on analogous neopentyl systems have shown that SN2 reactions are extremely slow, with reaction rates being slower by a factor of up to 105 compared to unhindered primary alkyl bromides. acs.orgacs.orgmasterorganicchemistry.com Therefore, under typical SN2 conditions, this compound is expected to be largely unreactive. masterorganicchemistry.comlibretexts.org

The SN1 (Substitution Nucleophilic Unimolecular) mechanism avoids the sterically hindered attack by proceeding in two steps: the leaving group departs first to form a carbocation intermediate, which is then captured by the nucleophile. libretexts.org However, this pathway requires the formation of a relatively stable carbocation. The dissociation of bromide from this compound would yield a primary carbocation, which is highly unstable and energetically unfavorable. quora.com While carbocation rearrangements could potentially occur under SN1 conditions, direct substitution via an SN1 mechanism at the primary carbon is kinetically disfavored. acs.orgacs.org

Thermodynamically, the substitution of a bromide with a stronger nucleophile may be favorable. However, the kinetic barriers for both SN1 and SN2 pathways are exceptionally high, making the reaction impractically slow under standard conditions.

Table 1: Illustrative Relative Rate Constants for SN2 Reactions

This table provides hypothetical, illustrative data to compare the expected SN2 reactivity of this compound with other primary alkyl halides, demonstrating the impact of steric hindrance.

Alkyl BromideStructureRelative Rate (k/kethyl)
Ethyl bromideCH₃CH₂Br1
Propyl bromideCH₃CH₂CH₂Br0.8
Isobutyl bromide(CH₃)₂CHCH₂Br0.03
Neopentyl bromide(CH₃)₃CCH₂Br0.00001
This compound C₆H₁₀(C₃H₇)(CH₂Br)< 0.00001

Stereochemical Outcomes and Diastereoselectivity in Nucleophilic Attack

The carbon atom of the bromomethyl group is prochiral. A nucleophilic substitution reaction at this site would create a new chiral center. The stereochemical outcome of such a reaction is directly tied to the operative mechanism.

In the highly unlikely event of an SN2 reaction, the mechanism dictates a complete inversion of configuration at the electrophilic carbon. chemedx.org Because the parent molecule already contains a stereocenter at the C1 position of the cyclohexane ring, the product would be one of two possible diastereomers, depending on the configuration of the starting material.

If the reaction were to proceed via an SN1 mechanism, the intermediate would be a planar, achiral carbocation. rsc.org The nucleophile could then attack from either face, leading to a mixture of retention and inversion products. This would result in the formation of a pair of diastereomers. However, given the instability of the primary carbocation, this pathway is not considered feasible.

Influence of Cyclohexane Ring Conformation on Reactivity Profiles

The conformation of the cyclohexane ring plays a crucial role in defining the steric environment around the reactive bromomethyl group. The cyclohexane ring exists predominantly in a chair conformation to minimize angle and torsional strain. libretexts.org In this compound, the bulky propyl group will strongly prefer the equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.orgfiveable.me

This preference locks the bromomethyl group into an axial position. In this orientation, the cyclohexane ring itself, particularly the axial hydrogens at the C3 and C5 positions, contributes to the steric shielding of the bromomethyl carbon, further hindering the backside approach required for an SN2 reaction. The combination of the axial bromomethyl group and the adjacent bulky equatorial propyl group creates a highly congested environment that effectively shuts down the SN2 pathway. masterorganicchemistry.comnih.gov

Elimination Reactions Leading to Exocyclic Alkenes

Given the kinetic barriers to substitution, elimination reactions become a more probable pathway, especially under basic conditions. These reactions would lead to the formation of an alkene with an exocyclic double bond.

Regioselectivity and Stereoselectivity of Elimination Pathways

Elimination reactions of this compound involve the removal of a hydrogen atom from a carbon adjacent to the bromomethyl group (the β-carbon) and the bromide leaving group. In this molecule, the only β-hydrogens are on the propyl group. However, the most common elimination pathway for such primary halides involves the removal of a proton from the α-carbon (the carbon bearing the bromine) if a very strong base is used, or more typically, a proton from the carbon of the leaving group itself when it's a methyl halide, or in this case, a bromomethyl group. The most likely elimination product is 1-methylene-1-propylcyclohexane .

The regioselectivity of elimination is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and more stable) alkene, or Hofmann's rule, which predicts the formation of the less substituted alkene, often due to steric hindrance in the base or substrate. chemistnotes.comchemistrysteps.comlibretexts.org In the case of this compound, the primary elimination product, an exocyclic methylene (B1212753) group, is the only significant possibility arising from the removal of a proton from the bromomethyl carbon itself. The formation of an internal alkene by removing a proton from the propyl chain is less likely as it would require the formation of a less stable product. The use of a sterically hindered base, such as potassium tert-butoxide, would strongly favor the E2 pathway leading to the exocyclic alkene. masterorganicchemistry.com

Stereoselectivity, which refers to the preferential formation of one stereoisomer (e.g., E/Z), is not a factor for the formation of 1-methylene-1-propylcyclohexane, as the product does not possess stereoisomers at the double bond.

Detailed Mechanistic Studies of Elimination Processes (E1 vs. E2)

The two primary mechanisms for elimination are the E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular) pathways.

The E2 mechanism is a concerted, one-step process where a base removes a proton at the same time the leaving group departs. libretexts.org This mechanism is favored by strong bases. smore.com For this compound, the E2 pathway is the most plausible elimination route. Due to the severe steric hindrance that disfavors the SN2 reaction, even moderately basic nucleophiles can act as bases and initiate elimination. Strong, bulky bases are particularly effective at promoting E2 reactions over substitution. smore.comyoutube.com

The E1 mechanism is a two-step process that proceeds through a carbocation intermediate, similar to the SN1 reaction. quora.comlumenlearning.com It is favored by weak bases and polar, ionizing solvents. As discussed previously, the formation of a primary carbocation from this compound is highly unfavorable. Therefore, the E1 mechanism is considered extremely unlikely for this substrate. youtube.com

Table 2: Predicted Reaction Pathways for this compound

This table summarizes the expected dominant reaction mechanism under different conditions, based on established principles of competition between substitution and elimination.

Reagent/ConditionsExpected Dominant MechanismPrimary Product
Strong, non-hindered base (e.g., NaOH, NaOEt)E21-Methylene-1-propylcyclohexane
Strong, hindered base (e.g., KOC(CH₃)₃)E21-Methylene-1-propylcyclohexane
Weak nucleophile/weak base (e.g., H₂O, EtOH, heat)No significant reaction (SN1/E1 disfavored)-
Good nucleophile, weak base (e.g., NaI in acetone)Very slow SN21-(Iodomethyl)-1-propylcyclohexane

Rearrangement Reactions Involving the Quaternary Carbon Center

The quaternary carbon atom in this compound, bonded to the bromomethyl group, two alicyclic carbons of the cyclohexane ring, and a propyl group, creates significant steric hindrance. This steric congestion makes direct nucleophilic substitution at the primary carbon via an S(_N)2 mechanism highly unfavorable. quora.comnih.govnih.govdoubtnut.com Consequently, under conditions that favor carbocation formation (e.g., solvolysis in a polar protic solvent or treatment with a Lewis acid), the molecule is prone to rearrangement. infinitylearn.comvedantu.comdoubtnut.comvedantu.com

A close analog, neopentyl bromide (1-bromo-2,2-dimethylpropane), is well-documented to undergo rearrangement under such conditions. infinitylearn.comvedantu.comdoubtnut.comvedantu.com The initial departure of the bromide ion would lead to a highly unstable primary carbocation. To achieve a more stable electronic state, a 1,2-alkyl shift occurs, where one of the alkyl groups from the quaternary center migrates to the adjacent carbocationic center. This concerted process avoids the formation of the primary carbocation and directly yields a more stable tertiary carbocation. infinitylearn.comvedantu.com

In the case of this compound, a similar E1-type elimination pathway with rearrangement is anticipated. Upon ionization of the C-Br bond, the neighboring propyl group or a carbon from the cyclohexane ring could migrate. The migration of the propyl group would lead to a tertiary carbocation, which can then be deprotonated by a base to form a stable alkene. For instance, the dehydrohalogenation of neopentyl bromide with alcoholic potassium hydroxide (B78521) primarily yields 2-methyl-2-butene, a product of rearrangement. infinitylearn.comvedantu.comdoubtnut.com

Analogous Reaction: Dehydrohalogenation of Neopentyl Bromide
Reactant Neopentyl bromide
Reagent Alcoholic KOH
Mechanism E1 with carbocation rearrangement
Major Product 2-Methyl-2-butene
Reference infinitylearn.comvedantu.comdoubtnut.com

Radical and Organometallic Reactions Involving the Bromomethyl Group

Reductive dehalogenation involves the replacement of the halogen atom with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation, metal-hydride reagents, or dissolving metal reductions. For sterically hindered bromides like this compound, radical-based methods are often effective.

One common approach involves the use of a radical initiator and a hydrogen atom donor. For example, tributyltin hydride (Bu(_3)SnH) in the presence of azobisisobutyronitrile (AIBN) is a classic system for the reductive dehalogenation of alkyl halides. The reaction proceeds via a radical chain mechanism. While effective, the toxicity of organotin compounds has led to the development of alternative, less hazardous reagents like tris(trimethylsilyl)silane (B43935) ((TMS)(_3)SiH).

Catalytic hydrogenation is another viable method, where the C-Br bond is cleaved by hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). vedantu.com This method is often clean and efficient, though it may require elevated pressures or temperatures for less reactive halides.

The formation of new carbon-carbon bonds using organometallic cross-coupling reactions is a cornerstone of modern organic synthesis. wikipedia.org For sterically hindered substrates like this compound and its analog, neopentyl bromide, these reactions can be challenging. However, specific catalytic systems have been developed to address this issue.

Nickel-catalyzed cross-electrophile coupling reactions have shown promise for coupling sterically hindered alkyl halides with aryl halides. acs.orgacs.org For instance, neopentyl bromide can be successfully coupled with various aryl bromides using a nickel catalyst and a suitable ligand, such as 5-cyanoimidazole, in the presence of a reducing agent like zinc metal. acs.org This approach avoids the pre-formation of a sensitive organometallic reagent from the sterically hindered bromide.

The general catalytic cycle for such a cross-electrophile coupling involves the oxidative addition of the aryl bromide to a low-valent nickel species, followed by the reaction with the alkyl bromide and the reducing agent, and finally reductive elimination to form the cross-coupled product and regenerate the active catalyst.

A study on the nickel-catalyzed reductive coupling of neopentyl bromides with aryl bromides demonstrated the feasibility of this transformation with a range of substrates, affording the corresponding alkylated arenes in good to high yields. acs.org

Nickel-Catalyzed Cross-Coupling of Neopentyl Bromide with Aryl Bromides
Neopentyl Bromide Aryl Bromide Catalyst System Yield (%)
Neopentyl bromide4-BromotolueneNiBr(_2)(\cdot)glyme, 5-cyanoimidazole, Zn85
Neopentyl bromide4-BromoanisoleNiBr(_2)(\cdot)glyme, 5-cyanoimidazole, Zn78
Neopentyl bromide2-BromonaphthaleneNiBr(_2)(\cdot)glyme, 5-cyanoimidazole, Zn92
Neopentyl bromide3-BromopyridineNiBr(_2)(\cdot)glyme, 5-cyanoimidazole, Zn65
Data adapted from: acs.org

These findings suggest that this compound could similarly undergo cross-coupling reactions with aryl halides under appropriate nickel-catalyzed conditions, providing a pathway to synthesize complex molecules with a quaternary cyclohexyl moiety. The choice of ligand and reaction conditions would be crucial to overcome the steric hindrance and achieve efficient coupling. nih.govnih.govresearchgate.net

Stereochemistry and Chiral Synthesis of 1 Bromomethyl 1 Propylcyclohexane Analogs

Stereoisomerism of Cyclohexane (B81311) Derivatives with Quaternary Centers

The stereochemistry of 1-(bromomethyl)-1-propylcyclohexane is fundamentally governed by two key structural features: the conformational flexibility of the cyclohexane ring and the chirality at the C1 position. The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain, making it the most stable arrangement. utexas.eduslideshare.netlibretexts.org

In a 1,1-disubstituted cyclohexane, the two substituents are attached to the same carbon atom. mvpsvktcollege.ac.in Consequently, in any given chair conformation, one substituent must occupy an axial position, pointing perpendicular to the general plane of the ring, while the other must occupy an equatorial position, pointing outwards from the ring's equator. libretexts.orglibretexts.org These two chair conformations can interconvert via a process known as a ring flip. During this process, the axial substituent becomes equatorial, and the equatorial substituent becomes axial. mvpsvktcollege.ac.inslideshare.net

For this compound, the C1 carbon is a quaternary stereocenter because it is bonded to four different groups:

Propyl group

Bromomethyl group

C2 of the cyclohexane ring

C6 of the cyclohexane ring

This chirality means the molecule exists as a pair of non-superimposable mirror images, known as enantiomers: (R)-1-(bromomethyl)-1-propylcyclohexane and (S)-1-(bromomethyl)-1-propylcyclohexane.

The two chair conformers of a single enantiomer are not energetically equivalent. Their relative stability is dictated by steric hindrance, specifically 1,3-diaxial interactions. libretexts.orglibretexts.org An axial substituent experiences steric clashes with the axial hydrogens on carbons 3 and 5 of the ring. The substituent in the equatorial position is less sterically hindered. Generally, the conformer with the bulkier group in the more spacious equatorial position is favored at equilibrium. libretexts.orglibretexts.org In the case of this compound, the propyl group is sterically more demanding than the bromomethyl group. Therefore, the chair conformation where the propyl group is equatorial and the bromomethyl group is axial is the more stable conformer.

Table 1: Conformational Analysis of this compound
ConformerPropyl Group PositionBromomethyl Group PositionRelative StabilityKey Steric Interactions
Conformer AEquatorialAxialMore Stable1,3-diaxial interactions between the axial bromomethyl group and axial hydrogens.
Conformer BAxialEquatorialLess StableMore significant 1,3-diaxial interactions between the bulkier axial propyl group and axial hydrogens.

Asymmetric Induction in the Formation of the Propyl- and Bromomethyl-Substituted Quaternary Carbon Center

The construction of all-carbon quaternary stereocenters is a significant challenge in modern organic synthesis due to the steric hindrance involved in bringing four carbon substituents together. nih.govnih.gov An asymmetric synthesis, where one of the two enantiomers is formed preferentially, relies on the principle of asymmetric induction. youtube.com This involves using a chiral influence—such as a chiral catalyst, reagent, or auxiliary—to control the stereochemical outcome of the bond-forming reaction that creates the new stereocenter. nih.govpnas.org

Several strategies can be envisioned for the enantioselective synthesis of analogs of this compound.

Desymmetrization of Prochiral Substrates: A powerful approach involves the desymmetrization of a prochiral starting material. For example, a 4,4-disubstituted 2,5-cyclohexadienone (B8749443) can be selectively hydrogenated using a biocatalyst, such as an ene-reductase, to generate a chiral 4,4-disubstituted cyclohexenone with high enantiomeric excess. nih.govscispace.com This chiral ketone, already possessing the quaternary center, could then be further elaborated to introduce the desired functionalities.

Catalytic Asymmetric Alkylation: Another primary strategy is the catalytic asymmetric alkylation of a prochiral enolate. Starting from a suitable cyclohexanone (B45756) derivative, sequential alkylation could be performed. For instance, the Michael addition of a nucleophile to an α,β-unsaturated ketone catalyzed by a chiral organocatalyst can generate a stereocenter. nih.gov Subsequent transformation and alkylation could build the final quaternary center.

Chirality Transfer: Asymmetric synthesis can also be achieved through chirality transfer, where chirality from one part of the molecule directs the formation of a new stereocenter. nih.gov This could involve using a chiral auxiliary attached to the substrate, which is later removed after guiding the stereoselective installation of the propyl and bromomethyl precursors.

The development of such synthetic routes requires careful selection of catalysts and reaction conditions to overcome the steric barriers and achieve high levels of enantioselectivity. nih.govpnas.org

Table 2: Potential Strategies for Asymmetric Synthesis of the Quaternary Center
StrategyGeneral ApproachKey ChallengeReference Concept
Catalytic DesymmetrizationEnantioselective reaction on a prochiral disubstituted cyclohexane derivative.Designing a substrate amenable to known desymmetrization methods.Ene-reductase catalyzed desymmetrization of cyclohexadienones. nih.gov
Asymmetric Diels-Alder ReactionCondensation of a diene with a prochiral dienophile containing a disubstituted double bond, catalyzed by a chiral Lewis acid.Controlling both regioselectivity and enantioselectivity.Formation of quaternary stereocenters within a cyclohexene (B86901) framework. nih.gov
Sequential Organocatalytic Michael AdditionStepwise addition of nucleophiles to an unsaturated system, where the first addition is guided by a chiral organocatalyst.Achieving high stereocontrol in both addition steps.One-pot synthesis of highly substituted cyclohexanes. nih.gov

Chiral Resolution Techniques for Related Substituted Cyclohexanes

When an asymmetric synthesis is not employed, the result is a racemic mixture, an equal 50:50 mixture of the (R) and (S) enantiomers. Separating these enantiomers, a process known as chiral resolution, is crucial for studying the properties of each individual stereoisomer. wikipedia.org

Classical Chemical Resolution: The most traditional method involves converting the pair of enantiomers into a pair of diastereomers by reacting the racemic mixture with a single, pure enantiomer of a second chiral compound, known as a resolving agent. wikipedia.org For example, if the target compound contained a carboxylic acid group, it could be reacted with a chiral amine like brucine. The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. Once separated, the resolving agent is chemically removed to yield the isolated, pure enantiomers of the original compound. wikipedia.org

Chiral Chromatography: A more modern and widely applicable technique is chiral chromatography. This method utilizes a chiral stationary phase (CSP) within a chromatography column (either for gas or liquid chromatography). nih.govnih.gov The enantiomers of the racemic mixture are passed through the column. The CSP, being chiral itself, interacts differently with each enantiomer, forming transient diastereomeric complexes. This difference in interaction strength causes one enantiomer to travel through the column more slowly than the other, leading to their separation. nih.gov Chiral stationary phases based on selectors like modified cyclodextrins or cellulose (B213188) derivatives have proven highly effective for separating the enantiomers of a wide range of compounds, including those with cyclohexane scaffolds. nih.gov

Table 3: Comparison of Chiral Resolution Techniques
TechniquePrincipleAdvantagesDisadvantages
Chemical Resolution (via Diastereomers)Conversion of enantiomers into separable diastereomers using a chiral resolving agent. wikipedia.orgCan be scaled up for large quantities; does not always require specialized equipment.Labor-intensive; success depends on finding a suitable resolving agent and crystallization conditions; at least 50% of the material is discarded unless the unwanted enantiomer can be racemized and reused. wikipedia.org
Chiral Chromatography (e.g., HPLC, GC)Differential interaction of enantiomers with a chiral stationary phase. nih.govnih.govHighly efficient and versatile; can be used for both analytical and preparative separations; directly separates enantiomers without chemical modification.Requires specialized and often expensive chiral columns and instrumentation; can be challenging to scale up for very large quantities.

Spectroscopic Characterization and Structural Elucidation of 1 Bromomethyl 1 Propylcyclohexane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as the cornerstone for determining the detailed carbon-hydrogen framework of an organic molecule.

The analysis of one-dimensional ¹H and ¹³C NMR spectra provides the initial and fundamental information regarding the molecular structure.

The ¹H NMR spectrum of 1-(Bromomethyl)-1-propylcyclohexane is expected to show several key signals. The protons of the propyl group would appear as a triplet for the terminal methyl (CH₃) group and two multiplets for the methylene (B1212753) (CH₂) groups. The protons of the bromomethyl (-CH₂Br) group would likely appear as a singlet, as they have no adjacent protons to couple with. The cyclohexane (B81311) ring protons would produce a complex series of overlapping multiplets in the upfield region.

The ¹³C NMR spectrum is particularly powerful for identifying the quaternary carbon. docbrown.info In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line. The spectrum for this compound would display distinct signals for the carbons in the propyl group, the bromomethyl group, and the cyclohexane ring. Crucially, the quaternary carbon (C1) of the cyclohexane ring, which is bonded to the propyl and bromomethyl groups, would be readily identifiable. Its chemical shift would be distinct, and its existence would be confirmed by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which distinguishes between CH, CH₂, CH₃, and quaternary carbons (which are absent in a DEPT-135 spectrum).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.)

Atom/Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Quaternary Carbon (C1) N/A40-50No attached proton; signal absent in DEPT-135.
Bromomethyl (-CH₂Br) ~3.3-3.5 (singlet)35-45Deshielded by the bromine atom.
Propyl -CH₂- (alpha) ~1.4-1.6 (multiplet)30-40Methylene attached to the ring.
Propyl -CH₂- (beta) ~1.2-1.4 (multiplet)20-25
Propyl -CH₃ (gamma) ~0.8-1.0 (triplet)10-15Terminal methyl group.
Cyclohexane (-CH₂-) ~1.2-1.8 (multiplets)25-35Complex overlapping signals from ring protons.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle by revealing correlations between different nuclei. swarthmore.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between the adjacent methylene and methyl protons within the propyl group. It would also reveal the complex coupling network among the protons of the cyclohexane ring. The absence of any COSY correlation to the bromomethyl protons would confirm they are on a group adjacent to the quaternary center. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, showing one-bond ¹H-¹³C correlations. sdsu.edu It is incredibly useful for assigning which proton signals correspond to which carbon signals. For example, the singlet at ~3.4 ppm would show a cross-peak to the carbon signal at ~40 ppm, definitively assigning them as the -CH₂Br group. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.org NOESY is crucial for determining stereochemistry. In a cyclohexane chair conformation, substituents can be either axial (pointing up/down) or equatorial (pointing out from the side). A NOESY spectrum could show a correlation between the protons of the bromomethyl group and the axial protons on carbons 3 and 5 of the cyclohexane ring, which would help to establish its spatial orientation relative to the ring.

The precise chemical shift of a carbon atom, particularly a substituent on a quaternary center, can be highly sensitive to its stereochemical environment. Research on substituted cyclohexanes has demonstrated a clear correlation between the axial or equatorial orientation of a substituent and its ¹³C NMR chemical shift. acs.orgnih.gov

For instance, studies on cyclohexanecarbonitriles have shown that an equatorially oriented nitrile group on a quaternary carbon resonates, on average, 3.3 ppm downfield from its axial counterpart. acs.orgnih.gov This phenomenon is attributed to the complex interplay of steric effects and hyperconjugation. nih.gov A similar trend would be expected for the bromomethyl group in this compound. By comparing the ¹³C chemical shift of the bromomethyl carbon against established data or computationally predicted values for both axial and equatorial conformers, the preferred stereochemistry at the C1 center can be assigned. researchgate.net An axial substituent typically experiences greater steric compression, leading to an upfield (lower ppm) shift compared to its less-hindered equatorial counterpart.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides two key pieces of information: the molecular weight of the compound and structural clues based on its fragmentation pattern.

For this compound (C₁₀H₁₉Br), the molecular weight is 218.07 g/mol . A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two abundant isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), which are two mass units apart. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity: one for [C₁₀H₁₉⁷⁹Br]⁺ at m/z 218 and another for [C₁₀H₁₉⁸¹Br]⁺ at m/z 220. youtube.com This "M/M+2" pattern is a definitive signature for the presence of a single bromine atom.

The fragmentation pattern under electron ionization (EI) would likely proceed through several predictable pathways:

Alpha-cleavage: Loss of the propyl radical (•C₃H₇) would lead to a fragment ion at m/z 175/177. Loss of the bromomethyl radical (•CH₂Br) would result in a fragment at m/z 125.

Loss of Bromine: The most common fragmentation for alkyl halides is the cleavage of the carbon-halogen bond. Loss of the bromine radical (•Br) would generate a prominent carbocation fragment at m/z 139. youtube.com

McLafferty Rearrangement: While less direct, rearrangements involving the propyl chain or the cyclohexane ring could also occur, leading to more complex fragmentation patterns. nih.govmiamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. uobasrah.edu.iq The IR spectrum of this compound would be relatively simple but informative.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Vibration Intensity Notes
2850-2960C-H (alkane) stretchStrongCharacteristic of the propyl and cyclohexane groups. nist.gov
1445-1470C-H (alkane) bendMediumMethylene scissoring vibrations.
~600-700C-Br stretchMedium-StrongThis peak is a key indicator of the bromoalkane functional group. docbrown.infonist.gov

The absence of strong absorptions in the regions of 1600-1700 cm⁻¹ (C=C), 1700-1800 cm⁻¹ (C=O), and 3200-3600 cm⁻¹ (O-H) would confirm the saturated and non-hydroxylated nature of the molecule.

Integration of Multidimensional Spectroscopic Data for Definitive Structural Elucidation

While each spectroscopic technique provides valuable data, their true power lies in their integrated application. ruc.dk The definitive structural elucidation of this compound is achieved by combining the results from MS, IR, and multi-dimensional NMR.

Mass Spectrometry establishes the molecular formula (C₁₀H₁₉Br) and confirms the presence of one bromine atom via the characteristic M/M+2 isotopic pattern. cas.cn

Infrared Spectroscopy confirms the presence of a C-Br bond and the saturated alkane framework, while confirming the absence of other functional groups. docbrown.info

¹³C NMR and DEPT spectra verify the presence of 10 carbon atoms, including a non-protonated quaternary carbon, and distinguish the CH, CH₂, and CH₃ groups.

¹H NMR shows the different types of proton environments and their relative numbers.

HSQC links every proton to its directly attached carbon, allowing for confident assignment of the ¹H and ¹³C signals.

COSY and HMBC together map the entire molecular skeleton. COSY connects adjacent protons within the propyl and cyclohexane fragments, while HMBC provides the crucial long-range correlations that link these fragments to the central quaternary carbon. sdsu.edursc.org

NOESY provides the final layer of detail, revealing the through-space proximity of atoms and allowing for the determination of the compound's three-dimensional structure and stereochemistry.

By systematically integrating these layers of information, a complete and unambiguous structural assignment of this compound is achieved, leaving no doubt as to its constitution, connectivity, and stereochemical configuration.

Computational Chemistry and Theoretical Studies on 1 Bromomethyl 1 Propylcyclohexane

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometry and electronic properties of molecules such as 1-(Bromomethyl)-1-propylcyclohexane.

Geometric Optimization: DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. This is achieved by systematically adjusting the atomic coordinates to minimize the total electronic energy. For this compound, this process would involve determining the precise bond lengths, bond angles, and dihedral angles for the most stable conformer. The resulting optimized structure is crucial for understanding the molecule's physical and chemical properties.

Electronic Structure Analysis: Once the geometry is optimized, DFT can be used to analyze the distribution of electrons within the molecule. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates higher reactivity. Additionally, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the regions of positive and negative charge on the molecular surface, identifying potential sites for electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Geometric and Electronic Parameters for this compound

ParameterDescriptionIllustrative Value
Total Energy The total electronic energy of the optimized molecule.-2875.4 Hartree
HOMO Energy Energy of the Highest Occupied Molecular Orbital.-6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.1.2 eV
HOMO-LUMO Gap The energy difference between HOMO and LUMO.7.7 eV
Dipole Moment A measure of the overall polarity of the molecule.2.1 Debye

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations. They are not based on published experimental or computational results for this specific molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) via Quantum Chemical Methods

Quantum chemical methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of molecules. For this compound, these methods can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts.

The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach. The calculated shielding values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts that would be observed in an experimental spectrum. These predictions are highly sensitive to the molecular geometry, making an accurate, optimized structure from methods like DFT essential.

Table 2: Predicted NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C(1) -45.2
-CH₂Br 3.4540.1
Propyl-CH₂- 1.4038.5
Propyl-CH₂- 1.3018.2
Propyl-CH₃ 0.9514.5
Cyclohexane-CH₂ (avg.) 1.5526.0

Note: These chemical shift values are hypothetical predictions to illustrate the output of quantum chemical calculations and are not from experimentally verified data.

Computational Modeling of Reaction Mechanisms and Transition States to Elucidate Pathways

Computational chemistry provides a window into the energetic landscape of chemical reactions, allowing for the detailed study of reaction mechanisms. For this compound, this could involve modeling reactions such as nucleophilic substitution at the bromomethyl group.

By mapping the potential energy surface, researchers can identify the reactants, products, and any intermediates or transition states. A transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. DFT calculations can be used to determine the geometry and energy of these transition states. The calculated activation energy (the energy difference between the reactants and the transition state) is critical for predicting the reaction rate. These models can help to distinguish between different possible reaction pathways, such as Sₙ1 and Sₙ2 mechanisms.

Conformation Analysis of the Substituted Cyclohexane (B81311) Ring and Propyl/Bromomethyl Groups

The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize angular and torsional strain. The two substituents on the C1 carbon, a propyl group and a bromomethyl group, will adopt specific orientations to minimize steric hindrance.

In a substituted cyclohexane, bulky groups preferentially occupy the more spacious equatorial positions rather than the more crowded axial positions to avoid 1,3-diaxial interactions. For this compound, both substituents are attached to the same carbon. A key aspect of the conformational analysis would be to determine the rotational conformations (rotamers) of the propyl and bromomethyl groups relative to the ring. The propyl group, being flexible, can rotate around its C-C bonds. The most stable conformation would seek to minimize steric clashes between the propyl chain, the bromomethyl group, and the axial hydrogens of the cyclohexane ring. It is likely that the propyl chain will be oriented away from the bulk of the cyclohexane ring. Similarly, the orientation of the bromomethyl group will be influenced by steric interactions with the propyl group and the ring. Computational energy calculations of the different possible conformers would reveal their relative stabilities.

Applications of Group Contribution Methods for Thermochemical Properties

Group contribution methods are empirical techniques used to estimate the thermochemical properties of organic compounds in the absence of experimental data. These methods are based on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups.

For this compound, methods like the Joback method or the Benson group-additivity method could be used to estimate properties such as the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and heat capacity (Cp). The molecule would be broken down into its fundamental groups (e.g., -CH₃, -CH₂-, >C<, -CH₂Br, and contributions for the cyclohexane ring). Each group has a pre-determined value for a given property, and these values are summed to provide an estimate for the entire molecule. While less accurate than ab initio quantum chemical calculations, group contribution methods are computationally inexpensive and provide rapid estimations that are useful in chemical process design and thermodynamic analysis.

Table 3: Estimated Thermochemical Properties of this compound using a Group Contribution Method

PropertyDescriptionEstimated Value
Standard Enthalpy of Formation (ΔH°f) The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.-250.5 kJ/mol
Standard Gibbs Free Energy of Formation (ΔG°f) The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states.-55.2 kJ/mol
Heat Capacity (Cp) at 298 K The amount of heat required to raise the temperature of one mole of the substance by one Kelvin.280.1 J/(mol·K)

Note: The values presented are illustrative estimates based on the principles of group contribution methods and are not derived from published experimental data.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The 1-propyl-1-(bromomethyl)cyclohexane structure represents a valuable synthon, or synthetic building block, for introducing a quaternary carbon center—an atom bonded to four other carbon atoms—into more complex molecular architectures. The presence of the bromomethyl group provides a reactive handle for a variety of nucleophilic substitution and elimination reactions, making it a versatile intermediate.

Pharmaceutical and Agrochemical Building Block Applications

In the realms of pharmaceutical and agrochemical development, the introduction of specific structural motifs can significantly influence the biological activity and properties of a molecule. The cyclohexane (B81311) ring, for instance, is a common feature in many bioactive compounds, providing a stable, three-dimensional scaffold. The quaternary center offered by 1-(Bromomethyl)-1-propylcyclohexane can impart increased steric bulk, which can be crucial for enhancing the selectivity of a drug for its target receptor or for modulating its metabolic stability.

While direct examples of pharmaceuticals or agrochemicals derived from this compound are not prominent in the literature, related brominated cyclohexanol (B46403) derivatives are recognized for their role as intermediates. These related compounds are utilized to construct more complex molecules that may exhibit potential biological activity. The development of new bioactive molecules is an area of intense research, with a focus on creating compounds that can address challenges like drug-resistant tumors or agricultural pests. The search for novel pharmaceuticals and agrochemicals often involves the synthesis and screening of extensive libraries of compounds built from versatile intermediates.

Utility in the Synthesis of Natural Products and Bioactive Compounds

The synthesis of natural products, often characterized by their intricate and complex structures, provides a significant challenge and a driving force for innovation in organic chemistry. Many natural products incorporate cyclohexane rings within their frameworks. The strategic use of chiral building blocks derived from readily available starting materials is a key approach in constructing these complex targets in an optically pure form.

The synthesis of bioactive compounds, a category that includes many natural products, often relies on the assembly of molecular fragments. The functional groups on these fragments dictate the reactions that can be used to connect them. The bromomethyl group of this compound is a prime site for such modifications, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds, essential steps in the elaboration of a natural product scaffold.

Ligand Design and Organometallic Catalysis Involving Cyclohexane Motifs

Organometallic catalysis is a cornerstone of modern chemical synthesis, enabling a vast array of chemical transformations with high efficiency and selectivity. The performance of a metal catalyst is critically dependent on the ligands that are coordinated to the metal center. These ligands influence the catalyst's steric and electronic properties, thereby controlling its reactivity and selectivity.

Development of Ligands Incorporating Quaternary Cyclohexane Structures

The design of new ligands is a central theme in catalysis research. Ligands containing cyclohexane backbones have been successfully developed and applied in transition metal catalysis. The incorporation of a quaternary center, such as the one in this compound, can create a well-defined and sterically demanding environment around the metal center. This steric hindrance can be advantageous in asymmetric catalysis, where controlling the three-dimensional arrangement of reactants around the catalyst is essential for achieving high enantioselectivity. The development of ligands with specific structural features, such as quaternary centers, allows for the fine-tuning of the catalyst's properties for a particular application.

Modulation of Catalytic Performance in Metal Complexes for Organic Transformations

The steric and electronic properties of ligands play a crucial role in modulating the performance of metal catalysts. By systematically modifying the structure of a ligand, chemists can optimize a catalyst for a specific organic transformation. For example, increasing the steric bulk of a ligand can enhance the selectivity of a reaction by favoring the approach of the substrate from a less hindered direction. The quaternary cyclohexane unit derived from this compound could serve as such a sterically demanding component in a ligand. The application of such tailored catalysts is widespread, from the production of fine chemicals to the synthesis of polymers. The search for new catalysts often involves screening a variety of ligands to find the optimal combination for a desired reaction.

Contribution to the Development of Novel Materials

The principles of organic synthesis are not only applied to the creation of drugs and catalysts but also to the development of new materials with unique properties. The structure and functionality of the monomeric units used in polymerization reactions determine the characteristics of the resulting polymer.

While the direct use of this compound in materials science is not extensively documented, related compounds like 1-(Bromomethyl)cyclohexan-1-ol are noted for their use in synthesizing polymers and other advanced materials. The reactive bromomethyl group can serve as a point of attachment or initiation for polymerization processes. By incorporating the bulky 1-propylcyclohexyl group into a polymer backbone, it may be possible to influence properties such as thermal stability, solubility, and mechanical strength. The design of novel materials with tailored properties is a continuous effort, driven by the need for advanced materials in various technological applications.

Applications in Polymer and Supramolecular Chemistry

The dual nature of this compound, combining a reactive site with a significant non-polar moiety, allows for its application in creating complex macromolecular and supramolecular structures.

In polymer chemistry , the primary role of this compound is as a functional initiator or a chain transfer agent in controlled radical polymerization techniques. The carbon-bromine bond can be homolytically cleaved to generate a primary radical capable of initiating the polymerization of various vinyl monomers. This is particularly relevant in Atom Transfer Radical Polymerization (ATRP), where the alkyl bromide can serve as an efficient initiator in the presence of a suitable transition metal catalyst. The bulky propylcyclohexane (B167486) group influences the solubility of the resulting polymers and can impart unique thermal and morphological properties.

For instance, in the synthesis of block copolymers, this compound can be used to grow a polymer block with a specific character. Subsequent polymerization of a different monomer from the active chain end would result in a block copolymer with a distinct propylcyclohexane end-group.

A hypothetical application could involve the synthesis of a bolaamphiphile where two 1-propylcyclohexane units are linked by a hydrophilic spacer, which could then self-assemble into nanotubes or fibrous structures.

Potential Application Role of this compound Resulting Structure/Property
Atom Transfer Radical Polymerization (ATRP)InitiatorPolymers with a 1-propylcyclohexylmethyl end-group; potentially altered solubility and thermal properties.
Synthesis of AmphiphilesHydrophobic Tail (after modification)Formation of micelles or vesicles in polar solvents.
Supramolecular GelsGelator (after modification)Formation of fibrous networks through non-covalent interactions, leading to gelation of a solvent.

Surface Modification and Functionalization Strategies

The reactivity of the bromomethyl group makes this compound a key component in strategies for modifying the surfaces of various materials, including polymers and inorganic substrates. These modifications are crucial for altering surface properties such as wettability, adhesion, and biocompatibility. rsc.orgresearchgate.net

One of the most powerful techniques for surface modification is "grafting-from" polymerization . nih.govnih.govalfa-chemistry.com In this approach, initiator molecules are first covalently attached to a surface. The surface-bound initiators are then used to grow polymer chains directly from the substrate, resulting in a dense layer of polymer brushes. nih.govalfa-chemistry.com this compound can be anchored to a hydroxyl- or amine-functionalized surface through a nucleophilic substitution reaction. Subsequent polymerization of a monomer from this anchored initiator layer would create a polymer-grafted surface with properties determined by the grafted polymer.

Alternatively, the "grafting-to" method involves the synthesis of polymers with a reactive end-group that can then be attached to a functionalized surface. nih.govnih.gov For example, a polymer chain terminated with a nucleophilic group could react with a surface that has been pre-functionalized with this compound.

These surface modification strategies are widely applicable. For instance, grafting hydrophilic polymers onto a hydrophobic polymer surface can significantly increase its wettability and reduce protein adsorption, which is critical for biomedical devices. researchgate.netohiolink.edu Conversely, grafting hydrophobic polymers can create water-repellent surfaces. The use of alkyl halides, such as this compound, provides a versatile route for achieving these tailored surface properties. mdpi.com

Parameter "Grafting-From" "Grafting-To"
Initiator Attachment This compound is attached to the surface first.Pre-formed polymer with a reactive end-group is used.
Polymerization Step Polymer chains are grown from the surface-bound initiators.Polymer is synthesized separately and then attached to the surface.
Grafting Density Typically higher.Typically lower due to steric hindrance.
Control over Polymer Chains Less control over the molecular weight of grafted chains.Good control over molecular weight and dispersity of the polymer before grafting.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.